3-[({(2E)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}carbonothioyl)amino]benzoic acid
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Overview
Description
3-[({2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOIC ACID is a complex organic compound featuring a pyrazole ring, a hydrazine moiety, and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOIC ACID typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through cyclocondensation reactions involving hydrazine and 1,3-diketones .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to ensure environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
3-[({2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and the pyrazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-[({2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[({2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The pyrazole ring and hydrazone linkage are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-(2-HYDRAZINO-2-OXOETHYL)BENZOIC ACID: Similar structure but lacks the pyrazole ring.
3-(1H-PYRAZOL-4-YL)BENZOIC ACID: Contains the pyrazole ring but lacks the hydrazone linkage.
3-(2-(1H-PYRAZOL-4-YL)HYDRAZINO)BENZOIC ACID: Similar structure but different substitution pattern on the pyrazole ring.
Uniqueness
3-[({2-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19N5O2S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-[[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H19N5O2S/c1-4-21-11(3)14(10(2)20-21)9-17-19-16(24)18-13-7-5-6-12(8-13)15(22)23/h5-9H,4H2,1-3H3,(H,22,23)(H2,18,19,24)/b17-9+ |
InChI Key |
CUGIYCZRCFHDFH-RQZCQDPDSA-N |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=N/NC(=S)NC2=CC=CC(=C2)C(=O)O)C |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=NNC(=S)NC2=CC=CC(=C2)C(=O)O)C |
Origin of Product |
United States |
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